molecular formula C14H18BrNO5 B6226489 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2352105-88-3

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6226489
CAS RN: 2352105-88-3
M. Wt: 360.2
InChI Key:
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Description

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, also known as BMPTA, is a synthetic organic compound that is commonly used in scientific research. It is a versatile compound that is used in a variety of applications, including synthesis, chemical reactions, and biochemical and physiological studies. BMPTA has been extensively studied and is known to possess various biochemical and physiological effects.

Scientific Research Applications

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is commonly used in scientific research for a variety of applications. It is used in chemical reactions, such as the synthesis of other compounds, as well as in biochemical and physiological studies. 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been used to study the effects of various drugs on cells, as well as the mechanisms of drug action. It has also been used to study the biochemical and physiological effects of various compounds on cells.

Mechanism of Action

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid works by binding to the active sites of enzymes and other proteins, which can then alter their function. This binding can either inhibit or activate the enzymes and proteins, depending on the compound being studied. 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to bind to several different enzymes and proteins, including cytochrome P450, cyclooxygenase-2, and cyclooxygenase-3.
Biochemical and Physiological Effects
2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have analgesic and antipyretic effects. 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has also been found to have anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, which makes it suitable for use in long-term experiments. However, 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has its limitations. It is a relatively slow-acting compound, which can limit its use in short-term experiments. It also has a low solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are several potential future directions for 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid research. One potential direction is to further study its effects on various enzymes and proteins. Another potential direction is to explore its potential use in drug development. Additionally, further research could be conducted on its anti-cancer and anti-tumor effects. Finally, further research could be conducted on its potential use in drug delivery systems.

Synthesis Methods

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is synthesized using a Friedel-Crafts reaction. This reaction involves the use of 4-bromo-2-methoxyphenol and tert-butyl isocyanide in the presence of a Lewis acid, such as aluminum chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, and at temperatures of up to 100°C. The reaction yields a mixture of the desired product, 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, and other byproducts. The mixture is then purified using column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves the protection of the carboxylic acid group, bromination of the aromatic ring, and amidation of the protected carboxylic acid with tert-butoxycarbonyl amine.", "Starting Materials": [ "4-methoxyphenylacetic acid", "tert-butyl chloroformate", "4-bromo-2-methoxyphenol", "triethylamine", "tert-butoxycarbonyl amine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of carboxylic acid group: 4-methoxyphenylacetic acid is reacted with tert-butyl chloroformate and triethylamine in dichloromethane to form the tert-butyl ester.", "Bromination of aromatic ring: The tert-butyl ester is reacted with 4-bromo-2-methoxyphenol and sodium bicarbonate in dichloromethane to form the brominated product.", "Amidation of protected carboxylic acid: The protected carboxylic acid is reacted with tert-butoxycarbonyl amine and triethylamine in diethyl ether to form the tert-butoxycarbonyl amide.", "Deprotection of tert-butyl ester: The tert-butyl ester is deprotected with hydrochloric acid in diethyl ether to form the carboxylic acid.", "Neutralization: The reaction mixture is neutralized with sodium hydroxide.", "Purification: The product is purified by recrystallization or column chromatography.", "Final product: 2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is obtained as a white solid." ] }

CAS RN

2352105-88-3

Product Name

2-(4-bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Molecular Formula

C14H18BrNO5

Molecular Weight

360.2

Purity

95

Origin of Product

United States

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